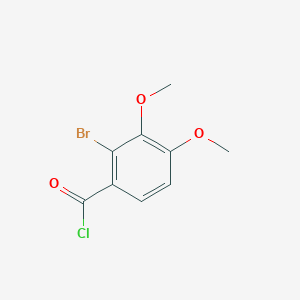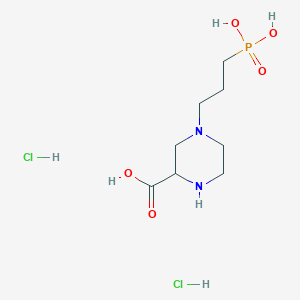
3-(3-Fluorobenzyl)azetidine 4-methylbenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Fluorobenzyl)azetidine 4-methylbenzenesulfonate is an organic compound with the molecular formula C17H20FNO3S It is a derivative of azetidine, a four-membered nitrogen-containing ring, and features a fluorobenzyl group and a methylbenzenesulfonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Fluorobenzyl)azetidine 4-methylbenzenesulfonate typically involves the following steps:
Formation of Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of Fluorobenzyl Group: The fluorobenzyl group is introduced via nucleophilic substitution reactions, where a fluorobenzyl halide reacts with the azetidine ring.
Sulfonation: The final step involves the sulfonation of the azetidine derivative with methylbenzenesulfonyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(3-Fluorobenzyl)azetidine 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonate group to a sulfide.
Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted azetidine derivatives.
Scientific Research Applications
3-(3-Fluorobenzyl)azetidine 4-methylbenzenesulfonate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3-Fluorobenzyl)azetidine 4-methylbenzenesulfonate involves its interaction with specific molecular targets. The fluorobenzyl group can interact with hydrophobic pockets in proteins, while the azetidine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Fluorobenzyl)azetidine 4-methylbenzenesulfonate
- 3-(3-Chlorobenzyl)azetidine 4-methylbenzenesulfonate
- 3-(3-Bromobenzyl)azetidine 4-methylbenzenesulfonate
Uniqueness
3-(3-Fluorobenzyl)azetidine 4-methylbenzenesulfonate is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C17H20FNO3S |
|---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
3-[(3-fluorophenyl)methyl]azetidine;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C10H12FN.C7H8O3S/c11-10-3-1-2-8(5-10)4-9-6-12-7-9;1-6-2-4-7(5-3-6)11(8,9)10/h1-3,5,9,12H,4,6-7H2;2-5H,1H3,(H,8,9,10) |
InChI Key |
RJETVJDZEYJRFB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1C(CN1)CC2=CC(=CC=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


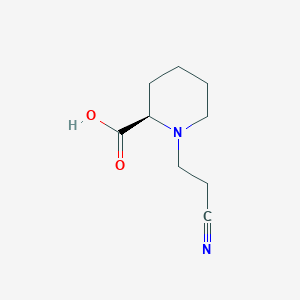

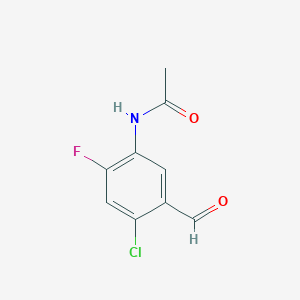
![3-Methyl-3-azaspiro[5.5]undecan-9-ol](/img/structure/B12952787.png)
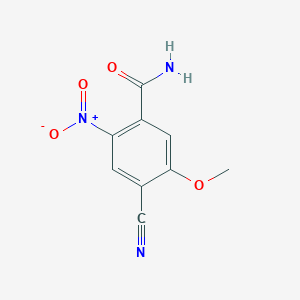
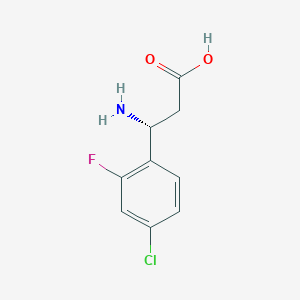
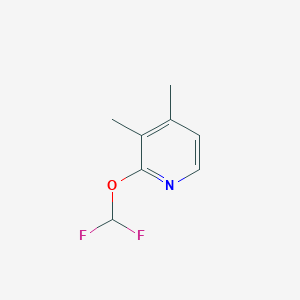
![3-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12952811.png)
![1,3,2-Dioxaborolane, 2,2'-[2,6-bis(octyloxy)-1,5-naphthalenediyl]bis[4,4,5,5-tetramethyl-](/img/structure/B12952817.png)

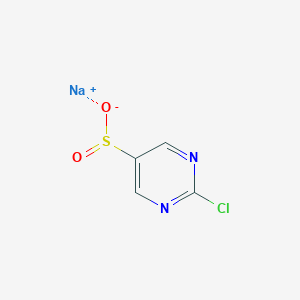
![3-(Trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine-5-carbaldehyde](/img/structure/B12952839.png)
